molecular formula C11H9BrN2O B6299722 7-Bromo-2-cyclopropylquinazolin-4(3H)-one CAS No. 1693955-94-0

7-Bromo-2-cyclopropylquinazolin-4(3H)-one

Cat. No. B6299722
CAS RN: 1693955-94-0
M. Wt: 265.11 g/mol
InChI Key: BANKARPPDCYWLI-UHFFFAOYSA-N
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Description

7-Bromo-2-cyclopropylquinazolin-4(3H)-one (7-BCQ) is an important organic compound used in a variety of scientific research applications. It is a cyclopropyl quinazolinone, which is a type of heterocyclic compound containing an aromatic ring containing nitrogen and carbon atoms. 7-BCQ is an important synthetic intermediate for the synthesis of various other compounds, and has been studied extensively in the field of organic chemistry.

Scientific Research Applications

Synthesis and Characterization

  • 7-Bromo-2-cyclopropylquinazolin-4(3H)-one has been utilized in the synthesis of various quinazolinone derivatives, demonstrating its role as a versatile intermediate in chemical synthesis. For instance, a study detailed the synthesis of different 2,3-disubstituted-4(3H)-quinazolinones using a one-pot three-component method, showcasing the adaptability of similar compounds in chemical reactions (Mohammadi & Hossini, 2011).
  • Another research focused on the synthesis of the anti-coccidial drug Halofuginone Hydrobromide, involving 7-bromo-6-chloroquinazolin-4(3H)-one as an intermediate. This illustrates the compound's potential in the development of pharmaceuticals (Zhang, Yao, & Liu, 2017).

Antifungal and Antibacterial Properties

  • Studies have explored the antifungal and antibacterial properties of derivatives of quinazolin-4(3H)-ones. For example, 6-bromo-3-propylquinazolin-4-one, a related compound, exhibited significant antifungal activity, suggesting potential applications in antifungal treatments (Ouyang et al., 2006).
  • In another study, new derivatives of 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one were synthesized and assessed for their anti-bacterial activity, highlighting the compound's relevance in developing new antibacterial agents (Ouerghi et al., 2021).

Anticancer and Antiviral Research

  • The synthesis of novel unsymmetrical polycarbo-substituted 4-anilinoquinazolines, derived from 2-aryl-6-bromo-8-iodoquinazolines, was investigated for their cytotoxicity against cancer cell lines. This research emphasizes the role of quinazoline derivatives in cancer treatment (Paumo, Makhafola, & Mphahlele, 2016).
  • Quinazolin-4(3H)-one derivatives were also synthesized and evaluated for their antiviral activity against HIV, HSV, and vaccinia viruses, demonstrating the compound's potential in antiviral drug development (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

properties

IUPAC Name

7-bromo-2-cyclopropyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-7-3-4-8-9(5-7)13-10(6-1-2-6)14-11(8)15/h3-6H,1-2H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANKARPPDCYWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3)Br)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-cyclopropylquinazolin-4(3H)-one

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